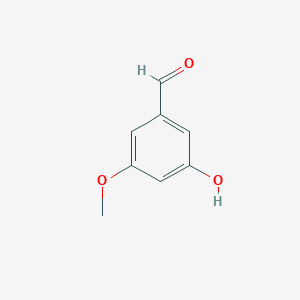

3-ヒドロキシ-5-メトキシベンズアルデヒド

概要

説明

Synthesis Analysis

The synthesis of derivatives similar to 3-Hydroxy-5-methoxybenzaldehyde involves complex reactions. For instance, 2-Hydroxybenzaldehydes can efficiently react with various internal and terminal alkynes through the cleavage of the aldehyde C–H bond using a rhodium-based catalyst system, leading to the formation of 2-alkenoylphenols with good to excellent yields. The regioselectivity of these reactions depends significantly on the substituents of acetylene, indicating a substantial effect of oxygen functions on the propargylic position (Ken Kokubo et al., 1999).

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have been extensively studied using Fourier transform infrared spectroscopy (FT-IR) and density functional theory (DFT). These studies provide insights into the molecular geometry, harmonic vibrational frequencies, and intramolecular charge transfer within the molecule (A. Nataraj et al., 2011).

Chemical Reactions and Properties

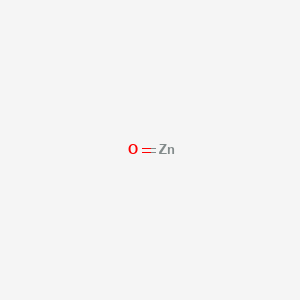

Compounds like 3-methoxy-2-hydroxybenzaldehyde and its derivatives demonstrate complex chemical behavior. For example, these compounds can form stable complexes with metals such as Ni(II) and Mo(VI), indicating their potential as ligands in coordination chemistry. The detailed characterization of these complexes through techniques like FT-IR, UV–Vis, and X-ray crystallography reveals their molecular structures and bonding features (R. Takjoo et al., 2013).

Physical Properties Analysis

The physical properties of 2-hydroxy-3-methoxybenzaldehyde derivatives, such as their crystal growth, thermal behavior, and nonlinear optical (NLO) properties, have been examined. For example, the crystal structure, transparency in certain wavelengths, and thermal decomposition behavior of these compounds highlight their potential applications in materials science (P. S. Binil et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-Hydroxy-5-methoxybenzaldehyde and related compounds can be explored through their reactivity and interaction with other chemicals. For instance, the anodic oxidation of similar compounds in the presence of specific catalysts leads to the formation of acetoxylated products, showcasing the compound's reactivity and potential for further chemical modifications (H. Ohmori et al., 1980).

科学的研究の応用

天然物研究

3-ヒドロキシ-5-メトキシベンズアルデヒドを含むメトキシベンズアルデヒドは、植物に見られ、重要なベンゾエート誘導体群の1つです . これらの化合物は、医薬品、農業、工業における機能的可能性により、天然物研究において重要な役割を果たしています .

食品および化粧品業界

一部のメトキシベンズアルデヒドは爽やかな香りを持ち、食品や化粧品の味付け成分として使用できます . したがって、3-ヒドロキシ-5-メトキシベンズアルデヒドは、これらの業界で潜在的に使用される可能性があります。

製薬業界

3-ヒドロキシ-5-メトキシベンズアルデヒドを含むメトキシベンズアルデヒドは、重要な薬効を示しています . これらの化合物は、潜在的な健康上の利点があるため、製薬業界で一定の見込みがあります .

抗真菌活性

3-ヒドロキシ-5-メトキシベンズアルデヒドを含むベンズアルデヒドは、抗真菌活性を示すことが判明しています . これらの化合物は、細胞の抗酸化システムを破壊し、真菌病原体の制御に効果的な方法となり得ます .

化学増感剤

特定のベンズアルデヒドは、従来の薬剤や殺菌剤と組み合わせて化学増感剤として機能し、抗真菌効果を高めることができます . これは、コスト削減、耐性の抑制、現在の抗真菌治療に伴う副作用の軽減に役立ちます .

抗癌薬の前駆体

3-ヒドロキシ-5-メトキシベンズアルデヒドは、抗癌薬(Z)-コンブレタスタチンA-4の立体選択的合成の前駆体として機能します

Safety and Hazards

The safety data sheet for 3-Hydroxy-4-methoxybenzaldehyde indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

将来の方向性

作用機序

Target of Action

3-Hydroxy-5-methoxybenzaldehyde primarily targets the cellular antioxidation system of fungi . This system includes components such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell from oxidative damage by catalyzing the conversion of reactive oxygen species into less reactive molecules.

Mode of Action

The compound disrupts the cellular antioxidation system, leading to an imbalance in the redox homeostasis of the cell . This disruption is achieved through the compound’s redox-active properties, which allow it to cycle between oxidized and reduced states, thereby destabilizing the cellular redox balance .

Biochemical Pathways

The disruption of the cellular antioxidation system affects the oxidative stress-response pathway . This pathway is responsible for managing oxidative stress in the cell. When disrupted, it can lead to an accumulation of reactive oxygen species, causing oxidative damage to cellular components, including lipids, proteins, and DNA .

Pharmacokinetics

Its molecular weight (15215 g/mol) and predicted properties such as boiling point (~3068°C at 760 mmHg) and density (~12 g/cm^3) suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the effective inhibition of fungal growth . By disrupting the antioxidation system, the compound induces oxidative stress in the cell, leading to cellular damage and inhibition of growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-5-methoxybenzaldehyde. For instance, it should be stored in a dry, cool, and well-ventilated place under an inert atmosphere to maintain its stability . Furthermore, it is incompatible with strong oxidizing agents .

生化学分析

Biochemical Properties

It is known that the presence of an ortho-hydroxyl group in the aromatic ring of benzaldehydes can increase their antifungal activity . This suggests that 3-Hydroxy-5-methoxybenzaldehyde may interact with enzymes, proteins, and other biomolecules in a way that disrupts cellular antioxidation .

Cellular Effects

3-Hydroxy-5-methoxybenzaldehyde has been shown to have potent antifungal activity, suggesting that it has significant effects on cellular processes . It is believed to disrupt cellular antioxidation, which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through disruption of cellular antioxidation . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Given its antifungal activity, it is likely that its effects on cellular function would be observable over time in both in vitro and in vivo studies .

Metabolic Pathways

It is known that benzaldehydes can be involved in the shikimate pathway, a fundamental metabolic pathway in plants .

特性

IUPAC Name |

3-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-3-6(5-9)2-7(10)4-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQOOHJZONJGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415661 | |

| Record name | 3-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57179-35-8 | |

| Record name | 3-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

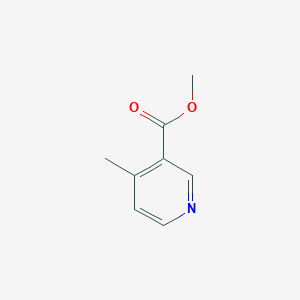

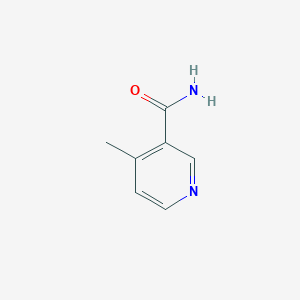

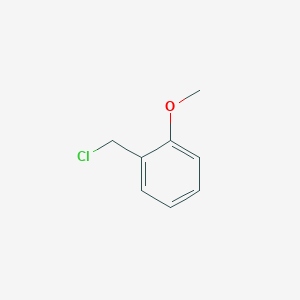

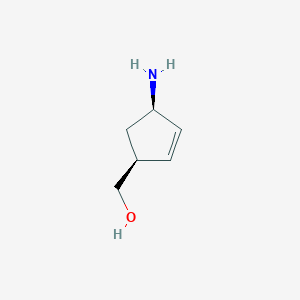

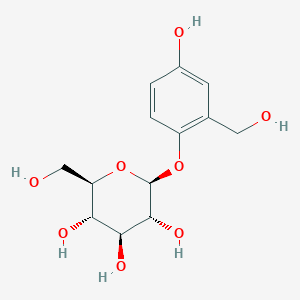

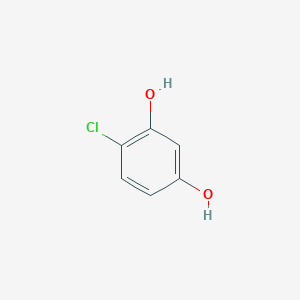

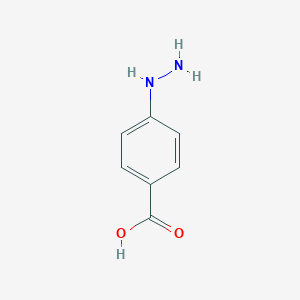

Synthesis routes and methods I

Procedure details

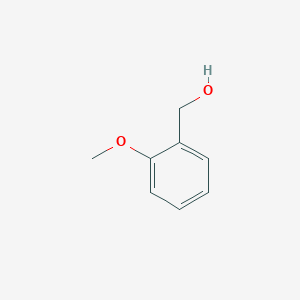

Synthesis routes and methods II

Procedure details

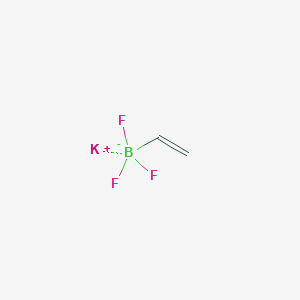

Synthesis routes and methods III

Procedure details

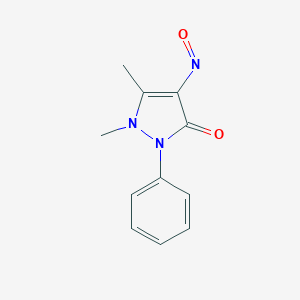

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions 3-hydroxy-5-methoxybenzaldehyde as a pyrolysis product of the lignin dimer model. What is the significance of this finding in the context of lignin valorization?

A1: The identification of 3-hydroxy-5-methoxybenzaldehyde as a product from the controlled pyrolysis of the β-1-type lignin dimer model is significant for several reasons.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)

![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)